Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate
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Overview
Description
Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate is an organic compound with a complex structure It is characterized by the presence of a chloro group, a methylphenyl group, and a hydrazinylidene group
Preparation Methods
The synthesis of Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methyl chloroacetate with 2-methylphenylhydrazine in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Chemical Reactions Analysis
Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets. The chloro group and the hydrazinylidene moiety play crucial roles in its reactivity. The compound can form covalent bonds with target molecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate can be compared with similar compounds such as:
- Methyl (2Z)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetate
- Methyl 2-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propyl]sulfanyl}acetate
These compounds share structural similarities but differ in the substituents attached to the core structure The presence of different functional groups can significantly influence their chemical reactivity and applications
Properties
Molecular Formula |
C10H11ClN2O2 |
---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
methyl (2E)-2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H11ClN2O2/c1-7-5-3-4-6-8(7)12-13-9(11)10(14)15-2/h3-6,12H,1-2H3/b13-9+ |
InChI Key |
ABRATOLIWLJHJQ-UKTHLTGXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N/N=C(\C(=O)OC)/Cl |
Canonical SMILES |
CC1=CC=CC=C1NN=C(C(=O)OC)Cl |
Origin of Product |
United States |
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